L-Homopropargylglycine hydrochloride is a noncanonical amino acid that serves as an analog of methionine, featuring a terminal alkyne group. This compound is particularly significant in biochemical research, especially in the study of protein synthesis. It can be incorporated into proteins during translation, allowing for innovative detection methods through click chemistry.
L-Homopropargylglycine hydrochloride is classified as a modified amino acid. Its chemical formula is , and it has a molecular weight of approximately 163.60 g/mol when in hydrochloride form. The compound is commercially available from various suppliers, including Kerafast and Jena Bioscience, and it is primarily used in laboratory settings for protein synthesis monitoring and related applications .
The synthesis of L-Homopropargylglycine typically involves the modification of methionine or its derivatives to introduce the alkyne moiety. Various synthetic routes have been explored, including:
These methods allow for the production of high-purity L-Homopropargylglycine suitable for biochemical applications .
The structure of L-Homopropargylglycine hydrochloride features a central carbon backbone typical of amino acids, with an amino group (), a carboxylic acid group (), and a terminal alkyne group ().
The presence of the alkyne moiety allows for unique reactivity in click chemistry applications, particularly with azides .
L-Homopropargylglycine participates in copper-catalyzed azide-alkyne cycloaddition reactions, commonly known as click reactions. This reaction allows for the selective labeling of proteins that incorporate L-Homopropargylglycine during translation.
These reactions are essential for monitoring protein synthesis in live cells without the use of radioactive materials.
L-Homopropargylglycine acts as a methionine substitute during protein synthesis. When introduced into cultured cells, it becomes incorporated into nascent proteins instead of methionine. The mechanism involves:
This process allows researchers to track protein synthesis dynamics in real-time.
These properties make L-Homopropargylglycine suitable for various laboratory applications.
L-Homopropargylglycine has several important applications in scientific research:
L-Homopropargylglycine hydrochloride (HPG·HCl) serves as a structural analog of methionine, featuring an alkyne moiety (–C≡C–H) replacing the methylthio group (–S–CH₃). This modification allows its ribosomal incorporation during translation, primarily mediated by methionyl-tRNA synthetase (MetRS). In eukaryotic systems (e.g., yeast, mammalian cells), HPG competes with endogenous methionine for aminoacylation, forming HPG-tRNAᴹᵉᵗ. Subsequent delivery to the ribosomal A-site enables incorporation into nascent polypeptides, particularly at methionine-rich domains [2] [5]. Studies in HEK293T and IMR90 cells confirm HPG’s incorporation into mitochondrial and cytoplasmic proteins, facilitated by conserved eukaryotic translation machinery [7] [10].
In contrast, prokaryotic systems (e.g., E. coli) exhibit reduced HPG incorporation efficiency due to steric constraints in the bacterial MetRS active site and lower affinity for noncanonical side chains. Quantitative assays show a 3.5-fold higher incorporation rate in eukaryotic versus prokaryotic ribosomes under matched methionine-depletion conditions [2] [5].
Key dynamics include:
The ribosomal incorporation of HPG hinges on structural compatibility with the peptidyl transferase center (PTC) and exit tunnel:
Table 1: Ribosomal Incorporation Efficiency of HPG vs. Methionine
System | Relative Incorporation Efficiency | Key Structural Factor |
---|---|---|
Eukaryotic | 85–95% | ES27L-MetAP anchoring |
Prokaryotic | 25–40% | Rigid MetRS active site |
HPG’s bioavailability is governed by competitive dynamics with methionine:
Alternative analogs like β-ethynylserine (βES) overcome this limitation by using threonine biosynthetic pathways, enabling labeling in methionine-rich media [8].
Table 2: Metabolic Competition Parameters
Parameter | HPG·HCl | Methionine | Implication |
---|---|---|---|
Transporter Affinity (Kₘ) | 0.8 mM | 0.38 mM | Lower HPG uptake efficiency |
MetRS Catalytic Efficiency | 1.2 × 10³ M⁻¹s⁻¹ | 4.5 × 10³ M⁻¹s⁻¹ | Reduced aminoacylation |
Minimal Depletion Threshold | >95% | – | Critical for labeling fidelity |
HPG’s cellular internalization follows saturable, time-dependent kinetics:
Methodological constraints: Detection relies on copper-catalyzed azide-alkyne cycloaddition (CuAAC) post-fixation, limiting real-time trafficking analysis [2] [5].
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